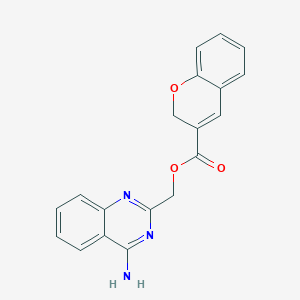
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazoline and chromene. Quinazoline derivatives are known for their diverse biological activities, while chromene derivatives are recognized for their pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, reduction may produce dihydroquinazolines, and substitution reactions may introduce various functional groups into the chromene or quinazoline rings.
Scientific Research Applications
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.
Chromene Derivatives: These include compounds like coumarin and its derivatives, which have various pharmacological activities.
Uniqueness
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of quinazoline and chromene, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H15N3O3/c20-18-14-6-2-3-7-15(14)21-17(22-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H2,20,21,22) |
InChI Key |
QYKNDJVGLVKWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


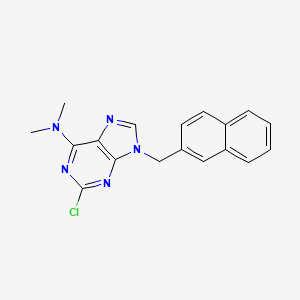

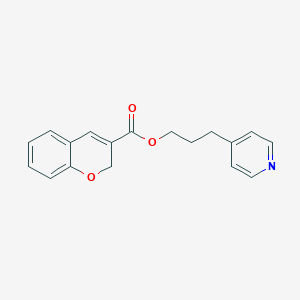
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

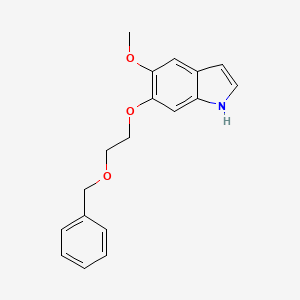
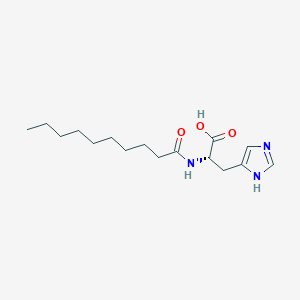
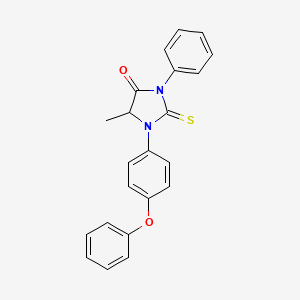
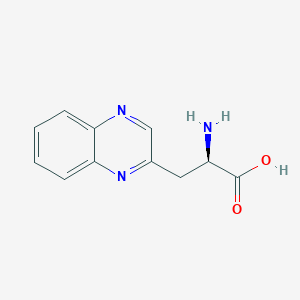

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
